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molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8

N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide

Cat. No. B180552
M. Wt: 175.19 g/mol
InChI Key: MBKMHSQQCZNILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05807857

Procedure details

N,N-Dimethyl-2-(2-acetylamino-5-nitropyridin-4-yl)ethenamine (6 g, 24 mmol) was hydrogenated over platinum oxide (0.5 g) in ethanol (120 mL) at 35 psi of hydrogen for 15 min. The catalyst was removed by filtration and the solvent evaporated in vacuo. The residue was chromatographed on silica eluting with a gradient of 5 to 10% MeOH in DCM to afford a purple solid. This was triturated with ether and the precipitate collected by filtration to give the title compound (1.4 g, 33%) as a beige solid. mp 220° C. (dec.). 1H NMR (360 MHz, d6 -DMSO) δ 2.07 (3H, s), 6.45 (1H, s), 7.55-7.57 (1H, m), 8.21 (1H, s), 8.46 (1H, s), 10.16 (1H, br s) and 11.42 (1H, br s).
Name
N,N-Dimethyl-2-(2-acetylamino-5-nitropyridin-4-yl)ethenamine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([NH:14][C:15](=[O:17])[CH3:16])[CH:6]=1.[H][H]>C(O)C.[Pt]=O>[C:15]([NH:14][C:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][NH:11][C:10]2=[CH:9][N:8]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
N,N-Dimethyl-2-(2-acetylamino-5-nitropyridin-4-yl)ethenamine
Quantity
6 g
Type
reactant
Smiles
CN(C=CC1=CC(=NC=C1[N+](=O)[O-])NC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica eluting with a gradient of 5 to 10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
to afford a purple solid
CUSTOM
Type
CUSTOM
Details
This was triturated with ether
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2C(=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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